NC-1300-B

Descripción

Propiedades

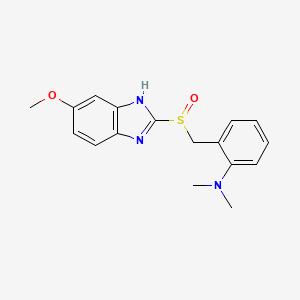

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-20(2)16-7-5-4-6-12(16)11-23(21)17-18-14-9-8-13(22-3)10-15(14)19-17/h4-10H,11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEACPNJGCWYTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908929 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104340-41-2 | |

| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104340-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NC 1300 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104340412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NC-1300-B mechanism of action on H(+)-K(+)-ATPase

An In-depth Technical Guide to the Mechanism of Action of NC-1300-B on H⁺)-K⁺)-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted benzimidazole (B57391) derivative that acts as a potent and long-lasting inhibitor of the gastric H⁺)-K⁺)-ATPase, commonly known as the proton pump. As a member of the proton pump inhibitor (PPI) class of drugs, its mechanism of action is characterized by its nature as a prodrug, requiring activation within an acidic environment to exert its inhibitory effect. This guide provides a detailed examination of the molecular mechanism, quantitative inhibitory data, and the experimental protocols used to characterize the interaction between this compound and the gastric proton pump.

Introduction to H⁺)-K⁺)-ATPase and this compound

The gastric H⁺)-K⁺)-ATPase is a P-type ATPase responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of parietal cells, this enzyme actively transports H⁺ ions from the cytoplasm into the gastric lumen in exchange for K⁺ ions, a process fueled by ATP hydrolysis.[1] This action can generate a proton gradient of over a million-fold, leading to a luminal pH as low as 1.[2]

This compound is a proton pump inhibitor with a mechanism similar to other benzimidazole derivatives like omeprazole, but it is distinguished by a longer duration of action.[3] These compounds are cornerstone therapies for acid-related disorders. The inhibitory action of this compound is irreversible and pH-dependent, targeting the active enzyme.

Molecular Mechanism of Action

The mechanism of this compound is a multi-step process that begins with systemic absorption and ends with the covalent modification of the H⁺)-K⁺)-ATPase.

-

Systemic Absorption and Accumulation : Being a weak base, this compound freely crosses cell membranes and preferentially accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[4][5]

-

Acid-Catalyzed Activation : In the acidic environment (pH < 2), this compound undergoes a two-step protonation and acid-catalyzed molecular rearrangement.[5] This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide (B3320178) or sulfenic acid cation.[5] This activation is a critical step, as the drug has minimal activity at neutral pH.[3]

-

Covalent Binding and Inhibition : The activated, cationic form of this compound is a thiophilic agent that rapidly forms a stable, covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues on the luminal surface of the H⁺)-K⁺)-ATPase α-subunit.[5][6] While the specific cysteine residues targeted by this compound have not been definitively identified in the reviewed literature, other PPIs are known to bind to cysteines such as Cys-321, Cys-813, Cys-822, and Cys-892.[2][6] This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its pumping function.[4] Restoration of acid secretion requires the synthesis of new H⁺)-K⁺)-ATPase units.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified both in vitro against the isolated enzyme and in vivo in animal models. The data highlights the pH-dependent nature of its activity and its effectiveness in suppressing gastric acid secretion.

| Parameter | Value | Condition/Model | Reference |

| IC₅₀ | 4.4 x 10⁻⁶ M (4.4 µM) | In vitro H⁺)-K⁺)-ATPase Activity (Hog Gastric Mucosa) | [3] |

| 3.1 x 10⁻⁵ M (31 µM) | In vitro H⁺)-K⁺)-ATPase Activity (Hog Gastric Mucosa) | [3] | |

| ED₅₀ | 11.5 mg/kg | In vivo Gastric Acid Secretion (Pylorus-ligated rats, p.o.) | [3] |

| 11.0 mg/kg | In vivo Gastric Acid Secretion (Pylorus-ligated rats, i.p.) | [3] | |

| Duration | Up to 72 hours | In vivo Antisecretory Effect (100 mg/kg, p.o.) | [3] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific biochemical and physiological assays. Below are detailed methodologies for key experiments.

Preparation of H⁺)-K⁺)-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of membrane vesicles rich in H⁺)-K⁺)-ATPase from hog gastric mucosa, a common source for in vitro studies.

-

Source Material : Fresh or frozen hog stomachs are obtained. The fundic mucosa is scraped from the underlying muscle layers and washed with ice-cold saline.

-

Homogenization : The scraped mucosa is minced and homogenized in a hypotonic buffer (e.g., 113 mM mannitol, 37 mM sucrose (B13894), 0.4 mM EDTA, 5 mM PIPES-Tris, pH 6.7) using a Potter-Elvehjem homogenizer.[7]

-

Differential Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 14,500 x g for 10 min) to pellet nuclei and cellular debris. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g for 1 hour) to pellet the crude microsomal fraction.[7][8]

-

Density Gradient Centrifugation : The crude microsomal pellet is resuspended and layered onto a discontinuous Ficoll or sucrose density gradient (e.g., 7% Ficoll or layers of 10%, 23%, and 35% sucrose).[8][9]

-

Fraction Collection : After ultracentrifugation (e.g., 90,000 x g for 4 hours), the H⁺)-K⁺)-ATPase-enriched vesicles are collected from the interface between the density layers (e.g., 10-23% or 23-35% sucrose).[7]

-

Storage : The purified vesicles are washed, resuspended in a storage buffer (e.g., 300 mM sucrose, 5 mM Tris, 0.2 mM EDTA, pH 7.4), and can be stored at -80°C. Protein concentration is determined via a standard assay like the Bradford method.[7]

In Vitro H⁺)-K⁺)-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of the isolated proton pump.

-

Reaction Mixture : The assay is typically conducted in a buffer at a specific pH (e.g., 6.0 or 7.4) containing MgCl₂, KCl, and the prepared gastric microsomes.

-

Pre-incubation : The gastric microsomes are pre-incubated with varying concentrations of this compound (or vehicle control) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10] This step is crucial for pH-dependent activation and binding.

-

Initiation of Reaction : The ATPase reaction is initiated by the addition of ATP as the substrate.

-

Quantification of Activity : The enzymatic activity is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green procedure.[10] The absorbance is read on a spectrophotometer.

-

Data Analysis : The K⁺)-stimulated ATPase activity is calculated by subtracting the basal ATPase activity (measured in the absence of KCl) from the total activity. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is an effective irreversible inhibitor of the gastric H⁺)-K⁺)-ATPase. Its mechanism of action is contingent upon the acidic environment of the stomach, where it is converted to a reactive species that covalently binds to and inactivates the proton pump. This targeted, pH-dependent mechanism ensures specific action at the site of acid secretion, leading to potent and sustained inhibition. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this compound and other related proton pump inhibitors.

References

- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of covalent with reversible inhibitor binding sites of the gastric H,K-ATPase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 8. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 10. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NC-1300-B, a Benzimidazole-Derived Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NC-1300-B, a benzimidazole (B57391) derivative investigated for its potent proton pump inhibitory activity. The information compiled herein is intended to support research and development efforts in the field of gastric acid-related disorders.

Chemical Identity and Structure

This compound is a specific derivative of the parent compound NC-1300, which is identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole.[1][2] this compound is chemically designated as N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline.[3]

Chemical Structure:

-

IUPAC Name: N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline[3]

-

CAS Number: 104340-52-5[3]

-

Molecular Formula: C₁₇H₁₉N₃OS[3]

-

Molecular Weight: 313.42 g/mol [3]

-

SMILES Code: O=S(CC1=CC=CC=C1N(C)C)C2=NC3=CC=C(C)C=C3N2[3]

-

InChI Key: NEGXXYIOWVTFAE-UHFFFAOYSA-N[3]

Mechanism of Action

This compound functions as a proton pump inhibitor, directly targeting the H⁺, K⁺-ATPase in the gastric mucosa.[4][5] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, this compound effectively reduces the secretion of gastric acid.[4] The inhibitory effect of this compound is concentration-dependent.[4]

The following diagram illustrates the simplified signaling pathway of gastric acid secretion and the point of intervention for this compound.

Caption: Mechanism of H⁺, K⁺-ATPase inhibition by this compound.

Pharmacological Effects

This compound has demonstrated significant antisecretory and cytoprotective activities.[1] Studies have shown that it can potently inhibit basal gastric acid secretion and protect the gastric mucosa from damage induced by various agents.[2][4] The effects of this compound on gastric secretion and lesion formation are comparable to those of omeprazole, a well-established proton pump inhibitor, although this compound may have a longer duration of action.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro H⁺, K⁺-ATPase Inhibition

| pH | IC₅₀ (M) |

| 6.0 | 4.4 x 10⁻⁶ M |

| 7.4 | 3.1 x 10⁻⁵ M |

| Data from a study on hog gastric H⁺, K⁺-ATPase.[4] |

Table 2: In Vivo Efficacy in Rats

| Parameter | Administration Route | ED₅₀ (mg/kg) |

| Gastric Acid Secretion | Oral | 11.5 |

| Gastric Acid Secretion | Intraperitoneal | 11.0 |

| Gastric Lesion Formation | Oral | 13.3 |

| Gastric Lesion Formation | Intraperitoneal | 23.0 |

| Data from studies on pylorus-ligated rats and HCl-ethanol induced gastric lesions.[4] |

Experimental Protocols

The following are summaries of the methodologies used in key experiments to determine the efficacy of this compound.

H⁺, K⁺-ATPase Activity Assay

-

Enzyme Source: Hog gastric mucosa.

-

Methodology: The inhibitory effect of this compound on H⁺, K⁺-ATPase activity was measured in a concentration-dependent manner at pH 6.0 and 7.4.[4]

-

Data Analysis: The concentration that inhibited the enzyme activity by 50% (IC₅₀) was calculated.[4]

Gastric Acid Secretion in Pylorus-Ligated Rats

-

Animal Model: Male rats.

-

Procedure: this compound was administered orally or intraperitoneally 0.5 hours before ligation of the pylorus.[4] Gastric juice was collected, and the acid output was measured.

-

Data Analysis: The dose that inhibited acid output by 50% (ED₅₀) was determined.[4]

HCl-Ethanol-Induced Gastric Lesion Model

-

Animal Model: Male rats.

-

Procedure: this compound was administered orally or intraperitoneally 0.5 hours before the administration of HCl-ethanol to induce gastric mucosal damage.[4] The extent of gastric lesions was then assessed.

-

Data Analysis: The dose that inhibited lesion formation by 50% (ED₅₀) was calculated.[4]

The following workflow diagram illustrates the general procedure for evaluating the in vivo efficacy of this compound.

Caption: General workflow for in vivo evaluation of this compound.

Stability

NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide.[1] However, even after treatment at a low pH, the compound and its degradation products retain pharmacological effects.[1]

Conclusion

This compound is a potent proton pump inhibitor with significant antisecretory and gastroprotective effects demonstrated in preclinical models. Its efficacy is comparable to that of omeprazole, with a potentially longer duration of action. The data presented in this guide provide a foundation for further research and development of this compound as a potential therapeutic agent for gastric acid-related disorders.

References

- 1. Effects of NC-1300 and its degradation products on gastric secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological analysis of 2-[(2-dimethylaminobenzyl)sulfinyl] benzimidazole (NC-1300), a new proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Effects of this compound, a new benzimidazole derivative, on hog gastric H+, K+-ATPase, gastric acid secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | ATPase | TargetMol [targetmol.com]

An In-depth Technical Guide to NC-1300-B (CAS Number: 104340-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B, with the CAS number 104340-52-5, is a benzimidazole (B57391) derivative that acts as a proton pump inhibitor (PPI).[1][2][3] It effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological effects, and detailed experimental protocols for its evaluation. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is chemically identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole.[3]

| Property | Value |

| CAS Number | 104340-52-5 |

| Molecular Formula | C17H19N3OS |

| Molecular Weight | 313.42 g/mol |

Mechanism of Action

This compound is a prodrug that, in the acidic environment of the gastric parietal cell secretory canaliculi, undergoes a proton-catalyzed conversion to its active form, a sulfenamide (B3320178) intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase (proton pump). This irreversible binding inhibits the final step in the gastric acid secretion pathway, leading to a profound and long-lasting reduction of both basal and stimulated acid secretion.[1][3]

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of this compound within a gastric parietal cell.

Pharmacological Effects

This compound demonstrates potent inhibitory effects on gastric acid secretion and provides significant protection against gastric lesions.[1]

Quantitative Pharmacological Data

| Parameter | Value | Condition | Species | Reference |

| H+, K+-ATPase Inhibition (IC50) | 4.4 x 10-6 M | pH 6.0 | Hog | [1] |

| H+, K+-ATPase Inhibition (IC50) | 3.1 x 10-5 M | pH 7.4 | Hog | [1] |

| Gastric Acid Secretion Inhibition (ED50) | 11.5 mg/kg | Oral Administration | Rat | [1] |

| Gastric Acid Secretion Inhibition (ED50) | 11.0 mg/kg | Intraperitoneal Administration | Rat | [1] |

| Gastric Lesion Protection (ED50) | 13.3 mg/kg | Oral Administration | Rat | [1] |

| Gastric Lesion Protection (ED50) | 23.0 mg/kg | Intraperitoneal Administration | Rat | [1] |

Note: The antisecretory and protective effects of a 100 mg/kg oral dose have been observed to persist for up to 72 hours, a longer duration of action compared to omeprazole.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

H+, K+-ATPase (Proton Pump) Inhibition Assay

This in vitro assay evaluates the direct inhibitory effect of this compound on the H+/K+-ATPase enzyme.

Workflow Diagram:

Methodology:

-

Preparation of Gastric Microsomes: Gastric mucosal scrapings from a suitable animal model (e.g., hog or rabbit) are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.

-

Pre-incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound at a specific pH (e.g., 6.0 or 7.4) for a defined period to allow for the activation and binding of the inhibitor.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in a buffered solution containing Mg2+ and K+ ions.

-

Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a reagent such as ice-cold trichloroacetic acid.

-

Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method (e.g., the Fiske-Subbarow method).

-

Data Analysis: The percentage of enzyme inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from the concentration-response curve.

Gastric Acid Secretion in Pylorus-Ligated Rats

This in vivo model assesses the antisecretory activity of this compound.

Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24 hours with free access to water.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

-

Pyloric Ligation: After a specific time following drug administration (e.g., 30 minutes), the rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture.

-

Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours) to allow for the accumulation of gastric juice.

-

Sample Analysis: The animals are euthanized, the esophagus is ligated, and the stomach is removed. The gastric content is collected, centrifuged, and the volume of the supernatant is measured. The total acidity of the gastric juice is determined by titration with a standardized NaOH solution.

-

Data Analysis: The percentage inhibition of gastric acid output is calculated for each dose group compared to the control group, and the ED50 value is determined.

HCl/Ethanol-Induced Gastric Lesion Model in Rats

This model is used to evaluate the cytoprotective effects of this compound against gastric mucosal damage.

Methodology:

-

Animal Preparation: Rats are fasted for 24 hours prior to the experiment.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

-

Induction of Gastric Lesions: After a set time following drug administration (e.g., 30 minutes), a necrotizing agent, typically a solution of HCl in ethanol, is administered orally to induce gastric mucosal lesions.

-

Evaluation of Lesions: After a further time period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, washed with saline, and the extent of hemorrhagic lesions in the gastric mucosa is scored. The lesion index can be calculated based on the number and severity of the lesions.

-

Data Analysis: The percentage of protection against lesion formation is calculated for each dose group relative to the control group, and the ED50 value is determined.

Degradation Products

NC-1300 is known to be labile at acidic pH, degrading primarily into NC-1300-sulfide, o-dimethylaminobenzylalcohol (o-DMABA), and benzimidazole.[4] Interestingly, NC-1300 pretreated at a low pH, as well as its degradation products, have been shown to retain significant pharmacological activity, inhibiting both gastric acid secretion and lesion formation.[4] This suggests that the therapeutic effect in vivo may be a result of both the unchanged compound and its active metabolites.[4]

Conclusion

This compound is a potent and long-acting proton pump inhibitor with significant antisecretory and gastroprotective effects. Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and similar compounds. Further research into its clinical efficacy and safety profile is warranted.

References

- 1. [Acid secretion inhibition with new mechanisms of action: substituted benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastric Epithelial Cell Modality and Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of NC-1300-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B, a novel benzimidazole (B57391) derivative, has demonstrated significant potential as a gastroprotective agent through its potent and long-lasting inhibition of the gastric H+, K+-ATPase, commonly known as the proton pump. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, antisecretory and cytoprotective effects, and pharmacokinetic profile based on preclinical studies. The information is presented to support further research and development of this promising compound.

Introduction

Gastric acid-related disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD), represent a significant global health burden. The primary therapeutic approach for these conditions involves the inhibition of gastric acid secretion. This compound has emerged as a compelling investigational compound that targets the final step of acid production in gastric parietal cells. This document synthesizes the available pharmacological data on this compound, offering a detailed resource for the scientific community.

Mechanism of Action: Proton Pump Inhibition

This compound exerts its pharmacological effect by acting as a proton pump inhibitor.[1][2] It specifically targets the H+, K+-ATPase enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the exchange of potassium ions (K+) for protons (H+), the final step in the secretion of gastric acid into the stomach lumen.

The inhibitory action of this compound is concentration-dependent.[1] Notably, its efficacy is enhanced in acidic environments, a characteristic feature of proton pump inhibitors which accumulate in the acidic compartments of parietal cells.[1][3]

Pharmacological Effects

Antisecretory Activity

Preclinical studies in rats have demonstrated the potent antisecretory effects of this compound. Both oral and intraperitoneal administration of the compound resulted in a dose-dependent inhibition of basal gastric acid secretion.[1] A significant and long-lasting effect was observed, with the antisecretory action of a 100 mg/kg dose persisting for up to 72 hours.[1] This prolonged duration of action distinguishes it from some other proton pump inhibitors like omeprazole, which has a shorter duration of action of less than 24 hours.[1]

Gastric Cytoprotection

Beyond its antisecretory properties, this compound exhibits significant cytoprotective effects on the gastric mucosa. It has been shown to protect against damage induced by various agents, including HCl-ethanol, pylorus ligation, water-immersion stress, aspirin, and indomethacin.[1][2] This protective effect is also dose-dependent and persists for up to 72 hours with a 100 mg/kg oral dose.[1] The cytoprotective activity is primarily attributed to its potent antisecretory effect.[2]

Furthermore, this compound has been observed to promote mucus secretion. In pylorus-ligated rats, a 30 mg/kg intraduodenal dose significantly increased the density of mucus glycoprotein (B1211001) secretion by approximately 1.5 times and the amount of mucus glycoprotein in the mucous gel layer by about 1.4 times.[4] This enhancement of the protective mucus barrier likely contributes to its overall gastroprotective profile.[4]

Effects on Gastric Motility

Intragastric administration of this compound at a dose of 30 mg/kg has been shown to significantly inhibit the amplitude of gastric contractions for up to 50 minutes.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro H+, K+-ATPase Inhibition

| Parameter | Value | Condition | Reference |

| IC50 | 4.4 x 10-6 M | pH 6.0 | [1] |

| IC50 | 3.1 x 10-5 M | pH 7.4 | [1] |

Table 2: In Vivo Antisecretory and Cytoprotective Efficacy in Rats

| Parameter | Route of Administration | ED50 Value | Reference |

| Inhibition of Acid Secretion | Oral | 11.5 mg/kg | [1] |

| Inhibition of Acid Secretion | Intraperitoneal | 11.0 mg/kg | [1] |

| Protection Against HCl-ethanol Induced Lesions | Oral | 13.3 mg/kg | [1] |

| Protection Against HCl-ethanol Induced Lesions | Intraperitoneal | 23.0 mg/kg | [1] |

Pharmacokinetics and Metabolism

This compound is noted to be labile at acidic pH, where it degrades into several products.[3] The primary degradation product identified is NC-1300-sulfide, with o-dimethylaminobenzylalcohol (o-DMABA) and benzimidazole (BI) also being formed.[3] Interestingly, even after exposure to a low pH environment, this compound retains its pharmacological activity.[3] Studies have shown that both unchanged this compound and its degradation products, including NC-1300-sulfide, contribute to the inhibition of gastric acid secretion and lesion formation.[3] This suggests that the compound and its metabolites may act synergistically to produce the observed therapeutic effects.

Experimental Protocols

Detailed experimental protocols were not available in the reviewed literature. The following provides a generalized overview of the methodologies likely employed in the cited studies.

In Vitro H+, K+-ATPase Activity Assay

-

Enzyme Preparation: H+, K+-ATPase is typically isolated from the gastric mucosa of a suitable animal model, such as hogs.[1]

-

Assay Conditions: The enzyme activity is measured in the presence of varying concentrations of this compound at different pH levels (e.g., pH 6.0 and 7.4) to determine the inhibitory potency (IC50).[1]

In Vivo Gastric Acid Secretion Studies

-

Animal Model: Rats are commonly used for these studies.

-

Procedure: The pylorus of the rats is ligated to allow for the collection of gastric juice. This compound is administered either orally or intraperitoneally prior to the ligation. After a set period, the gastric content is collected, and the volume and acidity are measured to determine the total acid output.

In Vivo Gastric Lesion Models

-

Induction of Lesions: Gastric lesions are induced in rats using necrotizing agents such as a combination of hydrochloric acid and ethanol.

-

Treatment: this compound is administered prior to the induction of lesions.

-

Assessment: After a specific duration, the stomachs are examined, and the extent of lesion formation is quantified to determine the protective effect of the compound.

Conclusion and Future Directions

This compound is a potent and long-acting proton pump inhibitor with significant antisecretory and cytoprotective properties demonstrated in preclinical models. Its unique characteristic of retaining pharmacological activity even after degradation in acidic environments, coupled with its ability to enhance gastric mucus secretion, makes it a highly promising candidate for the treatment of acid-related gastrointestinal disorders.

Further research is warranted to fully elucidate its clinical potential. This should include comprehensive pharmacokinetic and toxicology studies in various species, followed by well-designed clinical trials to evaluate its safety and efficacy in humans. The development of this compound could offer a valuable new therapeutic option for patients suffering from conditions associated with excessive gastric acid secretion.

References

- 1. Effects of this compound, a new benzimidazole derivative, on hog gastric H+, K+-ATPase, gastric acid secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological analysis of 2-[(2-dimethylaminobenzyl)sulfinyl] benzimidazole (NC-1300), a new proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of NC-1300 and its degradation products on gastric secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the proton pump inhibitor, NC-1300, on gastric mucus secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on NC-1300-B: A Technical Overview

Introduction: NC-1300-B is a novel benzimidazole (B57391) derivative identified in early research studies as a potent inhibitor of the gastric H+, K+-ATPase, commonly known as the proton pump.[1][2] Its investigation has primarily focused on its potential as an anti-secretory and cytoprotective agent for the treatment of gastric ulcers.[1][2] The compound is structurally and functionally related to other proton pump inhibitors, such as omeprazole (B731), and its primary mechanism of action involves the direct inhibition of the final step in gastric acid secretion.[1][3] This technical guide synthesizes the findings from early preclinical studies to provide a comprehensive overview of this compound's pharmacological profile, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Proton Pump Inhibition

This compound exerts its effects by directly inhibiting the H+, K+-ATPase enzyme system in gastric parietal cells.[1][2] This enzyme is responsible for the exchange of potassium ions (K+) for protons (H+), a critical step in the secretion of gastric acid into the stomach lumen. By inhibiting this proton pump, this compound effectively reduces gastric acid output.[1][3] The inhibitory action of this compound is concentration-dependent and influenced by pH, with greater inhibition observed at a more acidic pH of 6.0 compared to 7.4.[1] This characteristic is typical of proton pump inhibitors, which are often activated in the acidic environment of the parietal cell canaliculus.

dot

Caption: Proposed signaling pathway for this compound in gastric parietal cells.

Quantitative Data Summary

The following tables summarize the quantitative data from early in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibition of Hog Gastric H+, K+-ATPase

| pH | IC50 Concentration (M) |

| 6.0 | 4.4 x 10-6 |

| 7.4 | 3.1 x 10-5 |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: In Vivo Efficacy of this compound in Rats

| Parameter | Administration Route | ED50 (mg/kg) | Duration of Action (at 100 mg/kg) |

| Gastric Acid Secretion | Oral | 11.5 | Up to 72 hours |

| Intraperitoneal | 11.0 | Up to 72 hours | |

| Gastric Lesion Formation | Oral | 13.3 | Up to 72 hours |

| Intraperitoneal | 23.0 | Up to 72 hours |

ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in early research on this compound.

In Vitro H+, K+-ATPase Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the proton pump enzyme in a cell-free system.

-

Enzyme Source: H+, K+-ATPase was prepared from hog gastric mucosa.

-

Procedure:

-

The H+, K+-ATPase enzyme preparation was incubated with varying concentrations of this compound.

-

The incubation was carried out at two different pH levels, 6.0 and 7.4, to assess the pH-dependent nature of the inhibition.

-

The activity of the H+, K+-ATPase was measured, likely through a colorimetric assay determining the rate of ATP hydrolysis or proton transport.

-

The concentration of this compound that inhibited the enzyme activity by 50% (IC50) was calculated for each pH condition.

-

dot

Caption: Experimental workflow for the in vitro H+, K+-ATPase inhibition assay.

In Vivo Gastric Acid Secretion and Lesion Formation Studies in Rats

-

Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid secretion and protecting against gastric lesions in a rat model.

-

Animal Model: Rats were used for these studies.

-

Procedures:

-

Gastric Acid Secretion:

-

Rats were administered this compound either orally or intraperitoneally.

-

Thirty minutes after drug administration, the pylorus of each rat was ligated.

-

After a set period, the gastric contents were collected, and the total acid output was measured.

-

The dose of this compound that inhibited acid output by 50% (ED50) was determined for each administration route.

-

-

Gastric Lesion Protection:

-

Rats were pre-treated with this compound via oral or intraperitoneal administration.

-

Thirty minutes later, gastric lesions were induced using an necrotizing agent (HCl-ethanol).

-

The extent of gastric mucosal damage was assessed, and the dose of this compound that protected against lesion formation by 50% (ED50) was calculated.

-

-

-

Duration of Action: The persistence of the antisecretory and protective effects was evaluated for up to 72 hours following a 100 mg/kg oral dose of this compound.[1]

dot

Caption: Experimental workflows for in vivo studies in rats.

Additional Pharmacological Findings

-

Stability and Degradation: NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide.[4] However, even after treatment at a low pH, the compound and its degradation products retain pharmacological activity, suggesting that the unchanged form and/or its metabolites contribute to its effects.[4]

-

Effects on Gastric Mucus: In pylorus-ligated rats, NC-1300 (30 mg/kg, intraduodenally) was found to significantly increase the density of mucus glycoprotein (B1211001) secretion and the amount of mucus glycoprotein in the mucous gel layer.[5] This suggests that in addition to inhibiting acid secretion, NC-1300 may also enhance the protective mucus barrier of the stomach.[5]

-

Comparison with Omeprazole: The effects of this compound on gastric secretion and lesion formation are comparable to those of the established proton pump inhibitor omeprazole.[1] A notable difference highlighted in early studies is the longer duration of action of this compound (up to 72 hours) compared to omeprazole (less than 24 hours).[1]

Conclusion

Early research on this compound establishes it as a potent and long-acting proton pump inhibitor with significant anti-secretory and gastroprotective effects in preclinical models. Its direct inhibition of the H+, K+-ATPase, coupled with its favorable in vivo efficacy and prolonged duration of action, underscores its potential as a therapeutic agent for acid-related gastric disorders. Further research would be required to fully elucidate its clinical utility, safety profile, and pharmacokinetic properties in humans.

References

- 1. Effects of this compound, a new benzimidazole derivative, on hog gastric H+, K+-ATPase, gastric acid secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | ATPase | TargetMol [targetmol.com]

- 3. Biochemical and pharmacological analysis of 2-[(2-dimethylaminobenzyl)sulfinyl] benzimidazole (NC-1300), a new proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of NC-1300 and its degradation products on gastric secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the proton pump inhibitor, NC-1300, on gastric mucus secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

NC-1300-B: A Technical Overview of its Mechanism and Impact on Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B is a substituted benzimidazole (B57391) derivative that has demonstrated potent and long-lasting inhibitory effects on gastric acid secretion. Functioning as a proton pump inhibitor, it selectively and irreversibly blocks the H+/K+-ATPase, the final step in the acid secretion pathway within gastric parietal cells. This technical guide provides a comprehensive review of the available preclinical data on this compound, detailing its mechanism of action, its effects on gastric acid secretion and cytoprotection, and the experimental methodologies used in its evaluation. Quantitative data are summarized for comparative analysis, and key cellular and experimental pathways are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

Gastric acid, primarily hydrochloric acid, plays a crucial role in digestion and defense against pathogens. However, excessive acid secretion can lead to a variety of acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). The regulation of gastric acid secretion is a complex process involving hormonal, neural, and paracrine pathways that ultimately converge on the parietal cell's proton pump, the H+/K+-ATPase.

This compound emerges as a significant compound in the class of proton pump inhibitors (PPIs), which have revolutionized the treatment of acid-related disorders. Similar to other benzimidazole derivatives like omeprazole, this compound requires an acidic environment for its conversion into the active, sulfenamide (B3320178) form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation and a profound reduction in acid output. Preclinical studies in rat models have highlighted its efficacy in inhibiting basal and stimulated gastric acid secretion and protecting the gastric mucosa from injury.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of the gastric H+/K+-ATPase. This enzyme, located in the secretory canaliculi of parietal cells, is responsible for the exchange of intracellular H+ for extracellular K+, the final step in gastric acid secretion.

The process of inhibition can be broken down into the following steps:

-

Systemic Absorption and Parietal Cell Accumulation: Following administration, this compound is absorbed into the systemic circulation and, due to its weakly basic nature, accumulates in the acidic environment of the parietal cell canaliculi.

-

Acid-Catalyzed Conversion: In this acidic milieu, this compound undergoes a molecular rearrangement to its active, cationic sulfenamide form.

-

Covalent Bonding and Inactivation: The sulfenamide derivative then forms a stable disulfide bond with sulfhydryl groups of cysteine residues on the alpha-subunit of the H+/K+-ATPase. This covalent modification leads to the irreversible inactivation of the enzyme.

-

Duration of Action: The long-lasting effect of this compound is attributed to this irreversible inhibition. The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase pumps, a process that can take over 24 hours.

The Discovery and Synthesis of NC-1300-B: A Proton Pump Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B, chemically identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole, is a potent proton pump inhibitor (PPI) belonging to the benzimidazole (B57391) class of compounds. It has demonstrated significant efficacy in reducing gastric acid secretion through the irreversible inhibition of the H+/K+ ATPase, the final step in the acid production pathway within gastric parietal cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, presenting key data in a structured format for researchers and drug development professionals. Detailed experimental protocols for the evaluation of its biological activity are also provided, alongside visual representations of its mechanism and synthetic workflow.

Discovery and Development

The discovery of this compound is rooted in the broader history of the development of proton pump inhibitors, a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The journey began with the identification of the H+/K+ ATPase as the key enzyme responsible for gastric acid secretion. This led to a focused search for compounds that could selectively inhibit this proton pump.

The pioneering work on substituted benzimidazoles in the 1970s led to the discovery of timoprazole, which paved the way for the first clinically successful PPI, omeprazole, in 1979. These compounds share a common mechanism of action: they are weak bases that accumulate in the acidic environment of the parietal cell canaliculus, where they undergo an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition.

This compound was developed as a novel benzimidazole derivative with the aim of achieving potent and long-lasting inhibition of gastric acid secretion. Early studies confirmed its classification as a proton pump inhibitor with an efficacy comparable to omeprazole.

Synthesis of this compound

While the specific proprietary synthesis route for this compound is not publicly detailed, a general and plausible synthetic pathway for 2-(benzylsulfinyl)benzimidazole derivatives can be constructed based on established methodologies for this class of compounds. The synthesis typically involves a two-step process: the coupling of a substituted mercaptobenzimidazole with a chloromethyl derivative, followed by an oxidation step.

Experimental Workflow: Synthesis of this compound

Caption: General synthetic workflow for this compound.

Mechanism of Action: H+/K+ ATPase Inhibition

This compound exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+ ATPase, the proton pump of the parietal cells. As a weak base, this compound is uncharged at neutral pH, allowing it to readily cross cell membranes.

Signaling Pathway: Activation and Inhibition

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting gastric acid secretion.

Table 1: In Vitro H+, K+-ATPase Inhibition

| Parameter | Value | Conditions | Reference |

| IC50 | 4.4 x 10-6 M | pH 6.0 | [1] |

| IC50 | 3.1 x 10-5 M | pH 7.4 | [1] |

Table 2: In Vivo Antisecretory and Cytoprotective Effects in Rats

| Parameter | Route of Administration | ED50 Value | Reference |

| Inhibition of Gastric Acid Secretion | Oral | 11.5 mg/kg | [1] |

| Inhibition of Gastric Acid Secretion | Intraperitoneal | 11.0 mg/kg | [1] |

| Protection against HCl-ethanol induced lesions | Oral | 13.3 mg/kg | [1] |

| Protection against HCl-ethanol induced lesions | Intraperitoneal | 23.0 mg/kg | [1] |

-

The antisecretory effect of a 100 mg/kg oral dose was observed to persist for up to 72 hours.[1]

-

A 30 mg/kg intragastric dose significantly inhibited the amplitude of gastric contraction for 50 minutes.[1]

-

At a dose of 30 mg/kg administered intraduodenally, NC-1300 inhibited gastric acid concentration by more than 90%.[2]

Detailed Experimental Protocols

H+, K+-ATPase Inhibition Assay

This protocol describes the in vitro assessment of the inhibitory activity of this compound on the gastric proton pump.

Objective: To determine the concentration of this compound required to inhibit 50% of the H+, K+-ATPase activity (IC50).

Materials:

-

Hog gastric mucosal microsomes (source of H+, K+-ATPase)

-

This compound

-

ATP

-

Buffer solutions (pH 6.0 and 7.4)

-

Reagents for phosphate (B84403) determination

Procedure:

-

Enzyme Preparation: Isolate H+, K+-ATPase-rich microsomes from hog gastric mucosa using differential centrifugation.

-

Incubation: Pre-incubate the microsomal enzyme preparation with varying concentrations of this compound in buffer solutions at pH 6.0 and 7.4.

-

Reaction Initiation: Initiate the ATPase reaction by adding a defined concentration of ATP.

-

Reaction Termination: After a specified incubation period, stop the reaction.

-

Phosphate Measurement: Determine the amount of inorganic phosphate released from the hydrolysis of ATP.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)

This protocol outlines the in vivo evaluation of the antisecretory effects of this compound in a rat model.

Objective: To determine the dose of this compound required to inhibit gastric acid output by 50% (ED50).

Materials:

-

Sprague-Dawley rats

-

This compound

-

Anesthetic agent

-

Surgical instruments

-

Saline solution

-

NaOH solution for titration

Procedure:

-

Animal Preparation: Fast rats for 24 hours with free access to water.

-

Drug Administration: Administer this compound orally or intraperitoneally at various doses. Control animals receive the vehicle.

-

Surgical Procedure: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the accumulation of gastric juice.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.

-

Analysis: Measure the volume of the gastric juice and determine the acid concentration by titration with a standardized NaOH solution.

-

Data Analysis: Calculate the total acid output for each animal. The ED50 value is determined by plotting the percentage of inhibition of acid output against the drug dose.

Conclusion

This compound is a potent benzimidazole-derived proton pump inhibitor with a well-defined mechanism of action. Its ability to effectively and durably suppress gastric acid secretion, as demonstrated by both in vitro and in vivo studies, underscores its potential as a therapeutic agent for acid-related disorders. The data and protocols presented in this guide offer a valuable resource for researchers and scientists involved in the ongoing development and characterization of novel anti-secretory drugs.

References

NC-1300-B: A Technical Guide to its Role in Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-1300-B is a benzimidazole (B57391) derivative that has been investigated for its potent and long-lasting effects on the gastrointestinal system. As a member of the proton pump inhibitor (PPI) class of drugs, its primary mechanism of action is the inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, key experimental findings, and detailed methodologies for the foundational research models used in its evaluation. The information presented is intended to support further research and development in the field of gastroenterology.

Core Mechanism of Action: H+/K+-ATPase Inhibition

This compound exerts its primary effect through the irreversible inhibition of the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+), a critical step in the secretion of gastric acid. By binding to the proton pump, this compound effectively blocks this exchange, leading to a significant and sustained reduction in gastric acid output.

The inhibitory efficacy of this compound on the proton pump is concentration-dependent and has been shown to be comparable to that of omeprazole, a well-established PPI.[1]

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

Quantitative Data on Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in inhibiting gastric acid secretion and protecting against gastric lesions.

| Parameter | Value | pH | Reference |

| IC50 (H+/K+-ATPase Inhibition) | 4.4 x 10-6 M | 6.0 | [1] |

| 3.1 x 10-5 M | 7.4 | [1] |

| Administration Route | ED50 (Acid Secretion Inhibition) | Reference |

| Oral | 11.5 mg/kg | [1] |

| Intraperitoneal | 11.0 mg/kg | [1] |

| Administration Route | ED50 (Gastric Lesion Protection) | Reference |

| Oral | 13.3 mg/kg | [1] |

| Intraperitoneal | 23.0 mg/kg | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

H+/K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the proton pump enzyme.

Experimental Workflow:

References

NC-1300-B: A Technical Analysis of its H+/K+-ATPase Inhibition

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Core Finding: NC-1300-B is an Irreversible Inhibitor

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity.

Table 1: In Vitro H+/K+-ATPase Inhibition

| Parameter | Value | Conditions | Source |

| IC50 | 4.4 x 10-6 M | pH 6.0 | [1] |

| IC50 | 3.1 x 10-5 M | pH 7.4 | [1] |

Table 2: In Vivo Antisecretory and Cytoprotective Effects in Rats

| Parameter | Route of Administration | Value | Model | Source |

| ED50 (Acid Secretion) | Oral | 11.5 mg/kg | Pylorus Ligation | [1] |

| ED50 (Acid Secretion) | Intraperitoneal | 11.0 mg/kg | Pylorus Ligation | [1] |

| ED50 (Lesion Formation) | Oral | 13.3 mg/kg | HCl-ethanol Induced | [1] |

| ED50 (Lesion Formation) | Intraperitoneal | 23.0 mg/kg | HCl-ethanol Induced | [1] |

| Duration of Action | Oral (100 mg/kg) | Up to 72 hours | Antisecretory & Protective | [1] |

Mechanism of Action: Signaling Pathway

This compound, like other benzimidazole-based proton pump inhibitors, is a prodrug that requires activation in an acidic environment. The acidic canaliculus of the parietal cell protonates this compound, converting it into a reactive sulfenamide (B3320178) intermediate. This intermediate then forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+/K+-ATPase, thereby irreversibly inhibiting its function.

References

NC-1300-B biological targets and pathways

An In-depth Technical Guide on the Biological Targets and Pathways of NC-1300-B (Tenatoprazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline, is a proton pump inhibitor (PPI).[1][2] This document provides a comprehensive overview of its primary and potential secondary biological targets, the associated signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Primary Biological Target: Gastric H+/K+-ATPase

The principal biological target of this compound is the H+/K+-ATPase, also known as the gastric proton pump. This enzyme is responsible for the final step in gastric acid secretion in the parietal cells of the stomach.

Mechanism of Action

This compound is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, undergoes an acid-catalyzed conversion to its active form, a sulfenamide (B3320178) intermediate.[1] This active form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, specifically at Cys813 and Cys822 in the transmembrane domain 5/6 region.[3][4] The formation of a disulfide bond with these residues leads to the irreversible inhibition of the enzyme's pumping activity, thereby reducing the secretion of H+ ions into the gastric lumen and increasing intragastric pH.[1]

Signaling Pathway of H+/K+-ATPase Inhibition

The following diagram illustrates the activation and inhibitory pathway of this compound on the gastric H+/K+-ATPase.

Quantitative Data

| Parameter | Value | Species | Assay | Reference |

| IC50 | 6.2 µM | Hog | Gastric H+/K+-ATPase activity | [1][5] |

| ED50 (Oral) | 11.5 mg/kg | Rat | Gastric acid secretion | |

| ED50 (Intraperitoneal) | 11.0 mg/kg | Rat | Gastric acid secretion | |

| ED50 (Oral) | 13.3 mg/kg | Rat | HCl-ethanol induced gastric lesions | |

| ED50 (Intraperitoneal) | 23.0 mg/kg | Rat | HCl-ethanol induced gastric lesions | |

| Binding Stoichiometry | 2.6 nmol/mg | - | In vitro enzyme binding | [1][3] |

| Maximal Binding | 2.9 nmol/mg | - | In vivo enzyme binding | [3][4] |

Experimental Protocols

-

Preparation of Gastric Vesicles:

-

Isolate gastric mucosa from hog or rat stomachs.

-

Homogenize the tissue in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to enrich for microsomal fractions containing H+/K+-ATPase.

-

Further purify the vesicles using a sucrose density gradient.

-

-

ATPase Activity Measurement:

-

The assay measures the rate of ATP hydrolysis by monitoring the release of inorganic phosphate (B84403) (Pi).

-

Incubate the prepared gastric vesicles in a reaction buffer containing MgCl2, KCl (to stimulate the pump), and ATP.

-

Add this compound at various concentrations to the reaction mixture.

-

The reaction is stopped, and the amount of liberated Pi is quantified using a colorimetric method, such as the Fiske-Subbarow method.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the log concentration of this compound.

-

-

Animal Preparation:

-

Fast rats for 24 hours with free access to water.

-

Anesthetize the rats and perform a midline abdominal incision.

-

Ligate the pylorus to prevent gastric emptying.

-

-

Drug Administration:

-

Administer this compound orally or intraperitoneally at various doses.

-

-

Sample Collection and Analysis:

-

After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

-

Centrifuge the gastric juice to remove solid debris.

-

Titrate the supernatant with a standardized NaOH solution to determine the total acid output.

-

The ED50 value is calculated as the dose of this compound that causes a 50% reduction in gastric acid secretion compared to control animals.

-

Potential Secondary Biological Target: Tsg101

Recent studies have identified Tumor susceptibility gene 101 (Tsg101) as a potential secondary target of this compound. Tsg101 is a key component of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which is involved in various cellular processes, including the budding of some enveloped viruses.

Mechanism of Action

This compound has been shown to inhibit the release of several enveloped viruses, including Epstein-Barr virus (EBV) and Herpes Simplex Virus (HSV), by targeting Tsg101.[6][7] It is proposed that this compound disrupts the interaction between Tsg101 and ubiquitin, a critical step for the recruitment of the ESCRT machinery to the site of viral budding.[8] This interference with the ESCRT pathway leads to impaired viral egress from infected cells.

Signaling Pathway of Tsg101-Mediated Viral Egress Inhibition

The following diagram illustrates the proposed mechanism of this compound's interference with viral egress through Tsg101.

Quantitative Data

| Parameter | Value | Virus | Cell Line | Assay | Reference |

| EC50 | <20 µM | Epstein-Barr Virus (EBV) | - | Viral Release Assay | [9] |

| EC50 | ~50 µM | HIV-1 | - | Viral Release Assay | [9] |

Experimental Protocols

-

Cell Culture and Infection:

-

Culture a suitable host cell line (e.g., Vero cells for HSV).

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

-

Drug Treatment:

-

Treat the infected cells with varying concentrations of this compound.

-

-

Quantification of Viral Titer:

-

After a defined incubation period, harvest the cell culture supernatant.

-

Perform serial dilutions of the supernatant and use it to infect fresh monolayers of host cells.

-

After an appropriate incubation time for plaque formation, fix and stain the cells.

-

Count the number of plaques to determine the viral titer (plaque-forming units per ml).

-

The EC50 is the concentration of this compound that reduces the viral titer by 50% compared to untreated controls.

-

-

Cell Lysis:

-

Lyse cells expressing tagged versions of Tsg101 and ubiquitin in the presence or absence of this compound.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to the Tsg101 tag.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

-

Western Blotting:

-

Elute the bound proteins from the beads and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody against the ubiquitin tag.

-

A reduction in the ubiquitin signal in the this compound treated sample indicates inhibition of the Tsg101-ubiquitin interaction.

-

Conclusion

This compound (Tenatoprazole) is a potent and long-acting proton pump inhibitor with a well-defined primary target, the gastric H+/K+-ATPase. Its mechanism of action involves irreversible covalent inhibition, leading to a significant reduction in gastric acid secretion. Furthermore, emerging evidence suggests a secondary role for this compound as an inhibitor of viral egress through its interaction with the host cell protein Tsg101. This dual activity presents potential for further investigation and therapeutic application beyond its established use in acid-related disorders. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tenatoprazole | 113712-98-4 [chemicalbook.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Selective Targeting of Virus Replication by Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Impact of NC-1300 Series Compounds on Gastric Mucus Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NC-1300 and its derivative, NC-1300-O-3, on gastric mucus secretion. This document synthesizes key findings from preclinical studies, detailing the quantitative effects, experimental methodologies, and underlying signaling pathways. It is important to note that the initial query for "NC-1300-B" appears to be a typographical error, as the relevant scientific literature predominantly refers to NC-1300 and NC-1300-O-3.

Quantitative Effects on Gastric Mucus Secretion

The administration of NC-1300 and NC-1300-O-3 has been shown to significantly enhance the protective mucus layer of the gastric mucosa. The key quantitative findings are summarized in the tables below.

Table 1: Effects of NC-1300 on Gastric Mucus Glycoprotein in Pylorus-Ligated Rats

| Compound | Dosage (Intraduodenal) | Parameter | Result |

| NC-1300 | 30 mg/kg | Mucus Glycoprotein Density | 1.5 times denser than control[1] |

| NC-1300 | 30 mg/kg | Mucus Glycoprotein in Gel Layer | 1.4 times increase compared to control[1] |

Table 2: Effects of NC-1300-O-3 on Gastric Mucus Components in Rats

| Compound | Dosage (Oral) | Parameter | Result |

| NC-1300-O-3 | 10 - 100 mg/kg | Hexose (B10828440) Content in Gastric Lumen | Significant increase[2] |

| NC-1300-O-3 | 10 and 30 mg/kg | Prostaglandin (B15479496) Release in Gastric Lumen | Significant increase[2] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that form the basis of our understanding of NC-1300 series compounds' effects on gastric mucus.

Pylorus-Ligated Rat Model for Gastric Secretion Analysis

This model is a standard preclinical method to assess gastric secretion and the effects of anti-ulcer agents.

Protocol Details:

-

Animal Model: Male rats are typically used.

-

Preparation: Animals are fasted for a specified period (e.g., 24 hours) with free access to water to ensure an empty stomach.

-

Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the stomach. The pylorus is then ligated to prevent the passage of gastric contents into the duodenum.

-

Drug Administration: NC-1300 is administered intraduodenally, distal to the ligation.

-

Incubation: The animals are allowed to recover for a set period (e.g., 4 hours), during which gastric secretions accumulate.

-

Sample Collection: Following the incubation period, the animals are euthanized, and the stomachs are removed. The gastric juice is collected for analysis.

-

Analysis: The collected gastric juice is analyzed for various parameters, including the concentration and density of mucus glycoproteins.

Assessment of Prostaglandin Release and Hexose Content

This protocol is designed to measure the impact of NC-1300-O-3 on mucus production and prostaglandin synthesis.

Protocol Details:

-

Animal Model: Rats are used for this assay.

-

Drug Administration: NC-1300-O-3 is administered orally at various doses (e.g., 10, 30, and 100 mg/kg).

-

Indomethacin Pretreatment: To investigate the role of prostaglandins (B1171923), a separate group of animals is pretreated with indomethacin, a cyclooxygenase (COX) inhibitor, before the administration of NC-1300-O-3.

-

Sample Collection: At a specified time point after drug administration, the gastric lumen is lavaged, and the contents are collected.

-

Biochemical Analysis: The collected gastric contents are analyzed for hexose content as an indicator of mucus secretion. Additionally, the concentration of prostaglandins is measured, typically using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways in NC-1300-Mediated Mucus Secretion

The primary mechanism by which NC-1300 series compounds enhance gastric mucus secretion is through the stimulation of prostaglandin biosynthesis. The involvement of endogenous sulfhydryl compounds also plays a role in the overall cytoprotective effect.

Prostaglandin Synthesis Pathway

NC-1300-O-3 has been shown to increase the release of prostaglandins in the gastric lumen. This effect is significantly inhibited by pretreatment with indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that blocks the activity of cyclooxygenase (COX) enzymes. This indicates that NC-1300-O-3 likely upregulates the activity or expression of COX enzymes, leading to increased synthesis of prostaglandins, which are known stimulators of gastric mucus secretion.

Role of Sulfhydryl Compounds

The cytoprotective effect of NC-1300-O-3 is partially diminished by pretreatment with N-ethylmaleimide, a sulfhydryl-blocking agent. This suggests that endogenous sulfhydryl compounds are involved in the protective mechanisms of NC-1300-O-3. Sulfhydryl compounds are known to be crucial for maintaining the integrity of the gastric mucosa and can act as antioxidants, scavenging free radicals that can damage the mucosal lining.

Conclusion

NC-1300 and NC-1300-O-3 exhibit a dual mechanism of action that is beneficial for gastric protection. In addition to their primary function as proton pump inhibitors that reduce gastric acid secretion, they actively promote the protective mucus barrier. This is achieved through the stimulation of prostaglandin synthesis via the COX pathway and involves the action of endogenous sulfhydryl compounds. These findings underscore the therapeutic potential of the NC-1300 series of compounds in the management of acid-related gastric disorders, not only by controlling acid but also by enhancing the mucosal defense mechanisms. Further research into the precise molecular interactions between these compounds and the signaling pathways involved will be valuable for the development of next-generation gastroprotective agents.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NC-1300-B in Rats

These application notes provide detailed protocols for the in vivo evaluation of NC-1300-B, a novel benzimidazole (B57391) derivative that functions as a proton pump inhibitor. The following sections are intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound in rat models.

Introduction

This compound (also known as NC-1300) is a potent and long-acting inhibitor of the gastric H+, K+-ATPase, commonly known as the proton pump.[1][2] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this pump, this compound effectively reduces the acidity of the stomach.[1][2] In addition to its antisecretory effects, this compound has demonstrated cytoprotective activities and the ability to promote mucus secretion in the gastric mucosa.[3][4] Its pharmacological profile is similar to that of omeprazole, another well-known proton pump inhibitor, although this compound exhibits a longer duration of action.[1]

Mechanism of Action

This compound is a member of the 2-pyridinylmethylsulfinylbenzimidazoles class of compounds.[2][4] Its primary mechanism of action is the inhibition of the H+, K+-ATPase in the parietal cells of the gastric mucosa.[1][2] This inhibition is concentration-dependent and leads to a significant reduction in gastric acid secretion.[1] The compound is labile in acidic environments and degrades into several products, some of which may also contribute to its pharmacological effects.[3]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro H+, K+-ATPase Inhibition

| Parameter | Value | pH | Source |

| IC50 | 4.4 x 10-6 M | 6.0 | [1] |

| IC50 | 3.1 x 10-5 M | 7.4 | [1] |

Table 2: In Vivo Efficacy in Rats (ED50 Values)

| Effect | Route of Administration | ED50 (mg/kg) | Source |

| Inhibition of Gastric Acid Secretion | Oral | 11.5 | [1] |

| Inhibition of Gastric Acid Secretion | Intraperitoneal | 11.0 | [1] |

| Protection Against HCl.ethanol-induced Lesions | Oral | 13.3 | [1] |

| Protection Against HCl.ethanol-induced Lesions | Intraperitoneal | 23.0 | [1] |

Table 3: Duration of Action in Rats

| Effect | Dose (mg/kg) | Route of Administration | Duration | Source |

| Antisecretory Effect | 100 | Oral | Up to 72 hours | [1] |

| Protection Against Lesions | 100 | Oral | Up to 72 hours | [1] |

| Inhibition of Gastric Contraction | 30 | Intragastric | 50 minutes | [1] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments in rats to evaluate the efficacy of this compound.

Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol is used to assess the antisecretory activity of this compound.

Caption: Workflow for Pylorus Ligation Assay.

Materials:

-

Male Wistar rats (fasted for 24 hours with free access to water)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments for laparotomy and pyloric ligation

-

Centrifuge tubes for gastric juice collection

-

pH meter or autotitrator

-

0.01 N NaOH solution for titration

Procedure:

-

Administer this compound or vehicle to fasted rats via the desired route (oral or intraperitoneal).[1]

-

After 30 minutes, anesthetize the rats.[1]

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to the blood supply.

-

Close the abdominal incision with sutures.

-

House the rats in individual cages and withhold food and water for 4 hours.

-

After 4 hours, sacrifice the rats by an approved method.

-

Clamp the esophagus and carefully remove the stomach.

-

Collect the gastric contents into a centrifuge tube.

-

Centrifuge the gastric juice to remove any solid debris.

-

Measure the volume of the supernatant.

-

Determine the total acid output by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0.

-

Calculate the percentage inhibition of acid secretion relative to the vehicle-treated control group.

Protection Against HCl.ethanol-Induced Gastric Lesions

This protocol evaluates the cytoprotective effect of this compound against a necrotizing agent.

Materials:

-

Male Wistar rats (fasted for 24 hours with free access to water)

-

This compound

-

Vehicle

-

Necrotizing agent: 0.15 N HCl in 60% ethanol

-

Formalin solution (10%) for stomach fixation

-

Dissecting microscope or image analysis software for lesion scoring

Procedure:

-

Administer this compound or vehicle to fasted rats via the desired route (oral or intraperitoneal).[1]

-

After 30 minutes, orally administer 1 ml of the HCl.ethanol solution to each rat.[1]

-

One hour after administration of the necrotizing agent, sacrifice the rats.

-

Remove the stomach and inflate it with 10 ml of 10% formalin.

-

Immerse the stomach in 10% formalin for fixation.

-

Open the stomach along the greater curvature and rinse gently with saline.

-

Score the gastric lesions under a dissecting microscope. The lesion index can be calculated based on the number and severity of the lesions.

-

Calculate the percentage protection against lesion formation relative to the vehicle-treated control group.

Protection Against Other Ulcerogens

The protective effects of this compound can also be evaluated against other ulcer-inducing agents or conditions, such as:

-

Water-immersion stress: Assess the effect of this compound on stress-induced gastric ulcers.[2]

-

NSAID-induced ulcers: Evaluate the protective effect against damage caused by aspirin (B1665792) or indomethacin.[2]

-

Mepirizole-induced duodenal ulcers: Determine the efficacy of this compound in protecting the duodenal mucosa.[2]